2-Amino-5-bromo-3-fluorobenzoic acid

Description

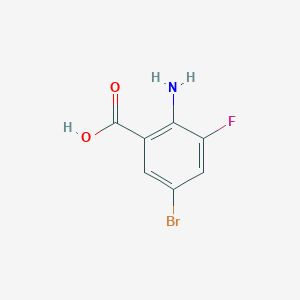

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJZODGTJUYULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654154 | |

| Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960067-43-0, 874784-14-2 | |

| Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromo-3-fluorobenzoic acid chemical properties

An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated anthranilic acid derivative that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature—possessing an amine, a carboxylic acid, and two distinct halogen atoms on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. Researchers leverage this compound for the synthesis of novel pharmaceutical agents, including potential anti-cancer and antibacterial therapeutics, as its structure is often incorporated into biologically active scaffolds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, reactivity, and safety considerations for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. The properties of this compound are summarized below.

Physical and Chemical Data

A compilation of the key physicochemical data for this compound is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 874784-14-2; 259269-84-6 | [4][5] |

| Molecular Formula | C₇H₅BrFNO₂ | [6] |

| Molecular Weight | 234.02 g/mol | [7] |

| Appearance | Off-white to yellow or beige solid/powder | [1][4][8] |

| Melting Point | 202-205 °C | [8] |

| Boiling Point | 344.0 ± 42.0 °C (Predicted) | [8] |

| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 4.21 ± 0.10 (Predicted) | [8] |

| Solubility | Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water.[1] Soluble in methanol and dimethyl sulfoxide.[9] | [1][9] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. A reported spectrum shows signals at δ (ppm) 6.76 (broad single peak, 2H, -NH₂), 7.55 (doublet, J = 3.0 Hz, JH-F = 9.4 Hz, 1H), 7.71 (doublet, J = 3.0 Hz, JH-F = 7.8 Hz, 1H), and 12.72 (broad single peak, 1H, -COOH).[8] The broadness of the amine and carboxylic acid peaks is due to hydrogen bonding and exchange phenomena. The splitting patterns of the aromatic protons are influenced by coupling to each other and to the adjacent fluorine atom.

-

IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups. For the closely related compound 2-amino-5-bromobenzoic acid, characteristic absorption bands are observed at 3497 and 3383 cm⁻¹ (N-H stretching of the primary amine), 1675 cm⁻¹ (C=O stretching of the carboxylic acid), and several peaks between 1616 and 1548 cm⁻¹ (aromatic C=C stretching).[9][10] Similar characteristic peaks are expected for the title compound.

-

Mass Spectrometry: Mass spectral analysis is used to confirm the molecular weight and elemental composition. For a product from a related synthesis, a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with electrospray ionization (ESI) showed a peak at m/z = 234 [M+H]⁺, corresponding to the protonated molecule.[7] The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis Protocols and Mechanistic Insights

The most common and efficient synthesis of this compound involves the electrophilic bromination of a fluorinated anthranilic acid precursor. The choice of starting material dictates the position of the incoming bromine atom. Below are two field-proven protocols.

Protocol 1: Bromination of 2-Amino-3-fluorobenzoic Acid

This protocol introduces a bromine atom at the 5-position, which is para to the activating amino group and meta to the deactivating carboxylic acid and fluorine groups.

Caption: Key functional groups and their corresponding synthetic transformations.

-

Carboxylic Acid Group: This group can readily undergo esterification or be converted into an amide via coupling reactions with amines, providing a key handle for extending the molecular structure.

-

Amino Group: The nucleophilic amine can be acylated, alkylated, or undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of other functional groups.

-

Aromatic C-Br Bond: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. [3]This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex biaryl structures or arylamines.

-

Applications in Drug Discovery: Halogenated benzoic acids are important precursors for a range of therapeutic agents. [11]Studies have shown that derivatives of similar compounds may possess anti-cancer and antibacterial activities, highlighting their potential in drug research and development. [1]The specific substitution pattern of this compound makes it an attractive starting material for synthesizing inhibitors of enzymes like protein tyrosine kinases or hepatitis C virus NS5b RNA polymerase. [9][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6][13][14]* Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. [13][15]Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [13][14]* First-Aid Measures:

-

Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention. [13][15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice. [13][15] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [13][15] * Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][16]Keep in a dark place under an inert atmosphere at room temperature. [8][9]* Incompatible Materials: Keep away from strong oxidizing agents and strong bases. [17]

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its synthesis is achievable through robust and scalable electrophilic bromination protocols, the choice of which depends on the desired isomer and available starting materials. The molecule's trifunctional nature provides a rich platform for diverse chemical modifications, making it a cornerstone for synthetic chemists aiming to construct complex and biologically active molecules. Adherence to established safety protocols is paramount when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

References

-

ChemBK. (2024). 2-amino-3-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2014). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

IJTSRD. (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 874784-14-2 [chemicalbook.com]

- 5. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID | 259269-84-6 [chemicalbook.com]

- 6. This compound | 874784-14-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 9. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 12. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Halogenated Anthranilic Acid Scaffolds

An In-Depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic acid (CAS: 874784-14-2)

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a key building block in modern organic synthesis and medicinal chemistry. It delves into its physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and discusses its strategic applications in the field of drug discovery.

In contemporary drug discovery, the precise incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine and bromine, serve multifaceted roles: they modulate electronic properties, enhance metabolic stability, increase lipophilicity, and provide crucial vectors for subsequent chemical modifications. This compound, a trifunctional anthranilic acid derivative, exemplifies a highly valuable and versatile intermediate.

The strategic arrangement of an amine, a carboxylic acid, a fluorine atom, and a bromine atom on a benzene ring creates a powerful platform for building molecular complexity. The bromine atom acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the amino and carboxylic acid groups are primed for amide bond formation, a ubiquitous linkage in pharmaceuticals. This guide provides the foundational knowledge required to effectively utilize this compound in research and development programs.

Physicochemical and Spectroscopic Profile

This compound is typically a solid, appearing as a white to off-white or light-yellow crystalline powder.[1] It is sparingly soluble in water but shows solubility in organic solvents like ethanol and dichloromethane.[1]

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 874784-14-2 | [2][3][4] |

| Molecular Formula | C₇H₅BrFNO₂ | [2][3][5] |

| Molecular Weight | 234.02 g/mol | [2][5][6] |

| Appearance | Solid, off-white to yellow powder | [1][3][7] |

| Predicted Density | 1.877 - 1.9 g/cm³ | [2][6] |

| Predicted Boiling Point | 321.7 - 344.0 °C at 760 mmHg | [2][6] |

| InChI Key | CLJZODGTJUYULK-UHFFFAOYSA-N | [2][3] |

Spectroscopic Characterization

While specific spectra should be run for each batch, the structural identity of this compound is unequivocally confirmed through a combination of standard analytical techniques.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Additional broader signals would be present for the amine (-NH₂) and carboxylic acid (-COOH) protons.

-

¹³C NMR: The carbon spectrum will display seven unique signals, with chemical shifts indicative of the aromatic carbons, the carboxyl carbon, and carbons bonded to the electronegative halogen and nitrogen atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the molecule (232.94900) and show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Synthesis: A Validated Laboratory Protocol

The most direct and reliable synthesis of this compound involves the regioselective electrophilic bromination of 2-Amino-3-fluorobenzoic acid.[4] The strong activating and ortho-, para-directing effect of the amine group dictates the position of bromination, overwhelming the other substituents' directing effects. The bromine atom is directed to the C5 position, which is para to the powerful amine activating group.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[4]

Reaction: Electrophilic Bromination of 2-Amino-3-fluorobenzoic Acid

-

Materials:

-

2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol, 1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.15 g, 6.45 mmol, 1.0 equiv)

-

N,N-Dimethylformamide (DMF) (14 mL total)

-

Aqueous sodium bisulfate solution

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-fluorobenzoic acid (1.0 g) in DMF (10 mL).

-

Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

In a separate container, dissolve N-Bromosuccinimide (1.15 g) in DMF (4 mL).

-

Add the NBS solution dropwise to the cooled solution of the starting material over approximately 10 minutes, maintaining the internal temperature at -10 °C.

-

After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS if desired.

-

Upon completion, quench the reaction by pouring the mixture into aqueous sodium bisulfate solution (50 mL). This step neutralizes any remaining bromine.

-

A significant amount of solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual DMF and salts.

-

Dry the collected solid under vacuum to yield this compound as a yellow solid (Expected yield: ~80%).[4]

-

Synthesis Workflow Diagram

Caption: Key reactive sites and derivatization pathways.

Applications in Research and Drug Discovery

While this specific molecule may not be an active pharmaceutical ingredient (API) itself, it serves as a critical precursor and building block in the synthesis of novel therapeutic agents. [1]Its derivatives are explored in various disease areas.

-

Scaffold for Kinase Inhibitors: The anthranilic acid core is present in numerous kinase inhibitors. The functional groups on this compound allow for the systematic exploration of the chemical space around the core to optimize binding affinity and selectivity for specific cancer-related kinases.

-

Anti-Inflammatory Agents: Halogenated benzoic acid derivatives have shown promise in the development of anti-inflammatory drugs. [8][9]This scaffold can be used to synthesize compounds that target enzymes or receptors involved in inflammatory pathways.

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD libraries. Its three distinct functional handles allow for rapid and efficient fragment elaboration once a binding hit is identified.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as a hazardous substance. [10] * H315: Causes skin irritation. [3][11] * H319: Causes serious eye irritation. [3][11] * H335: May cause respiratory irritation. [3][11] * The GHS pictogram is GHS07 (Warning). [11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention. [10][11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [10][11] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [10][11]

-

-

Storage:

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical and chemical research. Its trifunctional nature provides a robust platform for generating diverse molecular libraries and synthesizing complex target molecules with high precision. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in their discovery programs.

References

- Synquest Labs. 2-Amino-5-bromo-3-(trifluoromethyl)

- Echemi. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID. Echemi.

- Shanghai Medfine Bio-pharma. Buy this compound. ECHEMI.

- Sigma-Aldrich. This compound | 874784-14-2. Sigma-Aldrich.

- Combi-Blocks, Inc.

- ChemicalBook. This compound | 874784-14-2. ChemicalBook.

- BLD Pharm. 874784-14-2|this compound. BLD Pharm.

- ChemBK. 2-amino-3-bromo-5-fluorobenzoic acid. ChemBK.

- Thermo Fisher Scientific Chemicals, Inc.

- Fisher Scientific.

- ChemicalBook. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Chem-Impex. 3-Bromo-5-fluorobenzoic acid. Chem-Impex.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 874784-14-2 [sigmaaldrich.com]

- 4. This compound | 874784-14-2 [chemicalbook.com]

- 5. 874784-14-2|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-bromo-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a halogenated anthranilic acid derivative that has garnered interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and two deactivating halogen atoms on the benzoic acid core, imparts a distinct electronic and steric profile. This makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and potential applications.

The strategic placement of the bromine and fluorine atoms, along with the amino and carboxylic acid functionalities, allows for a multitude of chemical transformations. These characteristics make this compound a key intermediate in the development of complex organic molecules, including those with potential biological activity. Studies have suggested that derivatives of similar acids may possess anti-cancer and antibacterial properties, highlighting the compound's potential in drug discovery.[1]

| Property | Value | Source |

| Chemical Formula | C₇H₅BrFNO₂ | [2][3] |

| Molecular Weight | 234.02 g/mol | [2] |

| CAS Number | 259269-84-6 | [2][4] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | 202-205 °C | [5] |

| Boiling Point | 344.0±42.0 °C (Predicted) | [5] |

| Density | 1.877±0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.21±0.10 (Predicted) | [5] |

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The spatial arrangement and electronic interactions of these substituents dictate the molecule's overall properties and reactivity.

The carboxylic acid group is an electron-withdrawing group, while the amino group is a strong electron-donating group. The fluorine and bromine atoms are electronegative and exert an inductive electron-withdrawing effect, while also participating in resonance. The interplay of these electronic effects influences the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electronic effects of the substituents. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at a significantly downfield chemical shift (around 170 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic splitting due to C-F coupling.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH: ~7.0-8.0 ppm | Carboxylic C=O: ~165-175 ppm |

| Amino NH₂: Broad singlet | Aromatic C-NH₂: ~140-150 ppm |

| Carboxylic OH: >10 ppm (broad) | Aromatic C-Br: ~110-120 ppm |

| Aromatic C-F: ~150-160 ppm (doublet) | |

| Other Aromatic C: ~110-140 ppm |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad)[1] |

| N-H stretch (Amino) | 3500-3300 (two bands) |

| C=O stretch (Carboxylic acid) | 1700-1680 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

| C-F stretch | 1100-1000 |

| C-Br stretch | 700-500 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 234 and 236 in an approximately 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2] Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the bromine atom.

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic bromination of 2-amino-5-fluorobenzoic acid.[2]

The reactivity of this compound is governed by its functional groups. The amino group can be acylated, alkylated, or diazotized. The carboxylic acid can undergo esterification or be converted to an amide. The aromatic ring can participate in further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the position and feasibility of these reactions. The bromine atom can be displaced through various cross-coupling reactions, making it a versatile handle for further molecular elaboration.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry. Its derivatives are of interest for the development of new therapeutic agents. Halogenated benzoic acids are known to be key intermediates in the synthesis of anti-inflammatory and anti-cancer drugs.[6] The presence of both bromine and fluorine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is also listed as a protein degrader building block, suggesting its utility in the burgeoning field of targeted protein degradation.[7]

The structural motif of this molecule is found in compounds explored in various patent applications, indicating its relevance in the pursuit of novel pharmaceuticals.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures.[2][8]

-

Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.[2][8]

-

Cooling: Cool the solution to 0 to -10 °C using an ice-salt bath.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise or as a solution in the same solvent, while maintaining the low temperature.

-

Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1 hour) and then allow it to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with an aqueous solution of sodium bisulfite.[8] The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with water and a non-polar solvent like petroleum ether to remove impurities. The product can be further purified by recrystallization if necessary.

Characterization Workflow

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of the expected functional groups and the substitution pattern on the aromatic ring.

-

IR Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or an ATR accessory. Identify the characteristic absorption bands corresponding to the O-H, N-H, C=O, C=C, C-N, C-F, and C-Br vibrations.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI) to determine the molecular weight and confirm the isotopic pattern of bromine.

References

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. Available at: [Link]

-

FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. Available at: [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

-

( 12 ) United States Patent - Googleapis.com. (2016-03-15). Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. echemi.com [echemi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. This compound | 874784-14-2 [chemicalbook.com]

2-Amino-5-bromo-3-fluorobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated anthranilic acid derivative that serves as a critical and versatile building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a fluorine atom, provides multiple reactive sites and imparts desirable physicochemical properties to target molecules. This guide offers a comprehensive overview of its core chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling information. The strategic importance of this compound lies in its utility for creating complex molecular architectures, particularly through cross-coupling reactions and by leveraging the metabolic and binding advantages of fluorination.

Compound Identification and Core Properties

This compound is a substituted aromatic compound whose structural features are pivotal for its chemical reactivity and utility.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are foundational for all stoichiometric and analytical calculations.

Physicochemical and Structural Data

A summary of the key identifiers and properties is presented below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 874784-14-2 | [1][2][4] |

| IUPAC Name | This compound | |

| Appearance | Solid; Off-white to yellow powder | [5] |

| InChI Key | CLJZODGTJUYULK-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=CC(Br)=CC(F)=C1N | [1] |

| Predicted pKa | 4.21 ± 0.10 | [5][6] |

| Storage Conditions | Sealed in a dry, room-temperature environment; Keep in dark place | [1][5] |

Isomeric Distinction: A Critical Note

It is crucial to distinguish this compound (CAS: 874784-14-2) from its isomer, 2-Amino-3-bromo-5-fluorobenzoic acid (CAS: 259269-84-6). The positional difference of the bromine and fluorine atoms dramatically affects the electronic and steric properties of the molecule, influencing its reactivity in subsequent synthetic steps and its interaction with biological targets. Researchers must verify the CAS number to ensure the correct regioisomer is used for their intended application.

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through electrophilic aromatic substitution on a fluorinated anthranilic acid precursor. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Recommended Synthesis Protocol

The following protocol describes the bromination of 2-Amino-3-fluorobenzoic acid using N-bromosuccinimide (NBS).

Workflow: Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology: [2]

-

Preparation: Dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) in a suitable reaction vessel. Cool the solution to -10 °C using an appropriate cooling bath.

-

Reagent Solution: In a separate vessel, dissolve N-bromosuccinimide (NBS, 1.15 g, 6.45 mmol) in DMF (4 mL).

-

Addition: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 10 minutes. Maintain the temperature at -10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at -10 °C for 1 hour.

-

Quenching: Upon completion, quench the reaction by adding aqueous sodium bisulfate (50 mL). The addition will cause a large amount of solid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Dry the collected solid under vacuum to yield this compound (1.2 g, 80% yield) as a yellow solid.

Causality and Experimental Rationale

-

Choice of Brominating Agent: N-bromosuccinimide (NBS) is selected as it is a reliable and mild source of electrophilic bromine (Br⁺). It is particularly effective for brominating activated aromatic rings, such as anthranilic acid derivatives, with greater control compared to elemental bromine.

-

Regioselectivity: The amino (-NH₂) and carboxylic acid (-COOH) groups direct the electrophilic substitution. The powerful activating and ortho-, para-directing effect of the amino group is dominant. Bromination occurs para to the amino group at the C5 position, which is sterically accessible and electronically activated.

-

Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the reaction. Conducting the reaction at low temperature (-10 °C) is crucial to control the reaction rate, enhance regioselectivity, and minimize the formation of potential side products, such as dibrominated species.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a scaffold for constructing more complex molecules with therapeutic potential.

A Versatile Synthetic Building Block

The compound's structure is pre-functionalized for multi-step organic synthesis. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position[7]. The amino and carboxylic acid groups can be readily modified to form amides, esters, or serve as anchor points for building heterocyclic ring systems.

Role in Medicinal Chemistry

Halogenated aromatic compounds are of profound interest in drug design.

-

Fluorine's Impact: The fluorine atom at the C3 position can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of the adjacent amine and carboxylic acid, and influence binding affinity with target proteins through favorable electrostatic interactions[8].

-

Therapeutic Potential: Derivatives of halogenated benzoic acids are explored in various therapeutic areas, including the development of anti-inflammatory, analgesic, and anti-cancer agents[6][7][9]. This scaffold provides a robust starting point for generating libraries of compounds for high-throughput screening.

Logical Role in Drug Discovery

Caption: The strategic role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is an irritant, and appropriate protective measures must be taken.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Source(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [10] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [10] |

| Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation | [10] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[6].

-

First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (Precautionary Statement P305+P351+P338).

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place[1]. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers researchers and drug developers. Its well-defined molecular formula (C₇H₅BrFNO₂) and molecular weight (234.02 g/mol ) are the starting points for its application in syntheses where precision is paramount. The compound's synthetic accessibility, coupled with the strategic placement of its functional groups, provides a reliable platform for accessing novel and complex chemical matter. By understanding its properties, synthesis, and safe handling, scientists can fully leverage this valuable intermediate to accelerate the discovery of next-generation pharmaceuticals and advanced materials.

References

-

2-amino-3-bromo-5-fluorobenzoic acid . ChemBK. [Link]

-

2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure. [Link]

-

This compound, CAS No.874784-14-2 . ChemWhat. [Link]

-

Applications of fluorine-containing amino acids for drug design . PubMed. [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid . IJTSRD. [Link]

-

2-Amino-5-bromobenzaldehyde . Organic Syntheses Procedure. [Link]

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Amino-5-bromo-3-nitrobenzoic acid . PubChem. [Link]

Sources

- 1. 874784-14-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 874784-14-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. guiding-bio.com [guiding-bio.com]

- 5. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-fluorobenzoic Acid in Common Laboratory Solvents

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of novel therapeutic agents. Its chemical structure, featuring an amino group, a carboxylic acid moiety, and two halogen substituents (bromine and fluorine), imparts a unique combination of physicochemical properties that govern its behavior in solution. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive analysis of the expected solubility of this compound, grounded in fundamental chemical principles. It further outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 259269-84-6; 874784-14-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | Off-white to yellow solid/powder | [5] |

| Predicted pKa | 4.21 ± 0.10 | [6] |

| Predicted XLogP3 | 2.1 | [1] |

The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule zwitterionic, with its net charge being highly dependent on the pH of the medium. The predicted pKa of 4.21 suggests it is a moderately strong organic acid. The positive XLogP3 value indicates a degree of lipophilicity, suggesting it will favor organic solvents over water to some extent.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.[7] The structure of this compound possesses both polar (amino and carboxylic acid groups) and nonpolar (the aromatic ring with halogen substituents) characteristics.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

-

Water: The solubility in neutral water is expected to be low. While the amino and carboxylic acid groups can form hydrogen bonds with water, the hydrophobic phenyl ring, further made lipophilic by the bromine atom, will hinder dissolution.

-

Aqueous Acids and Bases: Due to its amphoteric nature, the solubility of this compound is expected to be significantly enhanced in acidic and basic aqueous solutions. In acidic solutions (e.g., dilute HCl), the amino group will be protonated to form a more soluble ammonium salt. In basic solutions (e.g., dilute NaOH, NaHCO₃), the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[8][9]

-

Alcohols (Methanol, Ethanol): These solvents are polar and can engage in hydrogen bonding with the solute. They are also less polar than water, which can better accommodate the nonpolar aromatic portion of the molecule. Therefore, higher solubility is expected in alcohols compared to water. Generally, the solubility of substituted benzoic acids in alcohols is quite good.[10][11]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents possess dipoles but lack acidic protons.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are excellent solvents for a wide range of organic compounds, including those with functionalities like carboxylic acids and amines. High solubility of this compound is anticipated in DMSO and DMF. For a similar compound, 2-amino-5-fluorobenzoic acid, the solubility is approximately 30 mg/mL in both DMSO and DMF.[12]

-

Acetonitrile and Acetone: These solvents are less polar than DMSO and DMF. While they can interact with the polar groups of the solute, their ability to solvate the molecule might be lower. Moderate solubility is expected.

Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane)

These solvents lack significant polarity and cannot form strong hydrogen bonds.

-

Toluene, Hexanes: Due to the significant polarity imparted by the amino and carboxylic acid groups, this compound is expected to be poorly soluble or insoluble in nonpolar solvents like toluene and hexanes.[7]

-

Dichloromethane (DCM): DCM has a slight polarity and can act as a weak hydrogen bond acceptor. Some minimal solubility might be observed, but it is expected to be low.

Expected Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water (neutral) | Low | Hydrophobic aromatic ring counteracts polar group interactions. |

| Aqueous Acid (e.g., 5% HCl) | High | Formation of a soluble ammonium salt.[8] | |

| Aqueous Base (e.g., 5% NaOH) | High | Formation of a soluble carboxylate salt.[8] | |

| Methanol, Ethanol | High | Good balance of polarity and hydrogen bonding capabilities.[10][11] | |

| Polar Aprotic | DMSO, DMF | Very High | Strong hydrogen bond acceptors, excellent solvating power.[12] |

| Acetonitrile, Acetone | Moderate | Intermediate polarity, moderate solvating ability. | |

| Nonpolar | Toluene, Hexanes | Insoluble | Mismatch in polarity, lack of favorable interactions.[7] |

| Dichloromethane | Low to Insoluble | Slight polarity may allow for minimal dissolution. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13][14] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials, ensuring there is more solid than will dissolve.

-

Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A 24-hour incubation is typically recommended for thermodynamic solubility.[15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, use a syringe filter (e.g., 0.45 µm PTFE or PVDF) to filter the solution into a clean vial. Alternatively, centrifuge the vials at high speed and collect the clear supernatant.[16]

-

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical technique.

-

UV-Vis Spectroscopy: If the compound has a chromophore, measure the absorbance at the wavelength of maximum absorption (λmax). This is a rapid and straightforward method.

-

High-Performance Liquid Chromatography (HPLC) or LC-MS: These methods are more specific and can be used for complex mixtures or when the compound has poor UV absorbance.[15]

-

-

Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the saturated sample.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Conclusion

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Echemi. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID.

-

Sigma-Aldrich. This compound.

-

BLD Pharm. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

BioAssay Systems. Shake Flask Solubility Services.

-

NIH National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note.

-

Zhang, C., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

BLD Pharm. 874784-14-2|this compound.

-

CPHL. This compound,CAS No.874784-14-2.

-

PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid.

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

ChemicalBook. This compound | 874784-14-2.

-

BenchChem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

-

SynQuest Laboratories. 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet.

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

-

ResearchGate. The solubility of benzoic acid in seven solvents.

-

Chem LibreTexts. Solubility of Organic Compounds.

-

ChemicalBook. This compound | 874784-14-2 Synthesis.

-

BOC Sciences. 2-Amino-3-bromo-5-chlorobenzoic Acid.

-

Cayman Chemical. 2-Amino-5-fluorobenzoic Acid Product Information.

-

AK Scientific, Inc. 2-Amino-3-bromo-5-fluorobenzaldehyde Safety Data Sheet.

-

SALTISE. Organic Chemistry: Introduction to Solubility.

-

ChemicalBook. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID | 259269-84-6.

-

Thermo Fisher Scientific. 2-Amino-3-bromo-5-fluorobenzoic acid Safety Data Sheet.

-

Combi-Blocks, Inc. Methyl 2-amino-5-bromo-3-fluorobenzoate Safety Data Sheet.

-

ChemicalBook. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID(259269-84-6).

-

Sigma-Aldrich. 2-Amino-5-bromobenzoic acid.

-

Fisher Scientific. 2-Bromo-5-fluorobenzoic acid Safety Data Sheet.

-

Chem-Impex. 3-Bromo-5-fluorobenzoic acid.

-

JR MediChem LLC. 2-amino-3-bromo-5-fluorobenzoic acid.

-

ChemicalBook. 2-Amino-5-bromobenzoic acid | 5794-88-7.

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid.

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.

-

SynQuest Laboratories. 2-Amino-3-bromo-5-fluorobenzoic acid.

-

Sigma-Aldrich. 4-Amino-5-bromo-2-fluorobenzoic acid.

Sources

- 1. echemi.com [echemi.com]

- 2. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 874784-14-2|this compound|BLD Pharm [bldpharm.com]

- 4. guiding-bio.com [guiding-bio.com]

- 5. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 6. 874784-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

spectroscopic data (NMR, IR, MS) of 2-Amino-5-bromo-3-fluorobenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromo-3-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for empirical validation.

Introduction and Molecular Structure Analysis

This compound (C₇H₅BrFNO₂) is a multifaceted molecule whose utility in synthesis is defined by the interplay of its functional groups: a carboxylic acid, an aniline-like amino group, and two halogen substituents (bromo and fluoro). The precise arrangement of these groups on the benzene ring dictates its chemical reactivity, electronic properties, and, consequently, its interaction with biological targets. Accurate structural confirmation is therefore the bedrock of any research and development effort involving this compound.

Spectroscopic techniques provide a non-destructive means to elucidate and confirm the molecular structure. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and connectivity. Together, they form a powerful analytical triad for unequivocal structure verification.

The substitution pattern is key:

-

Carboxylic Acid (-COOH) at C1: An electron-withdrawing group that is also a hydrogen bond donor and acceptor.

-

Amino (-NH₂) at C2: An electron-donating group and hydrogen bond donor.

-

Fluorine (-F) at C3: A highly electronegative, electron-withdrawing atom.

-

Bromine (-Br) at C5: An electron-withdrawing halogen with a characteristic isotopic signature.

This unique electronic environment creates a distinct and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the exchangeable protons of the amino and carboxylic acid groups. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons.

-

Aromatic Protons (H4 & H6):

-

H4: This proton is flanked by the C3-F and C5-Br. It will experience ortho coupling to H6 (³JHH) and a crucial ortho coupling to the fluorine atom (³JHF). This will likely result in a doublet of doublets (dd) . Its chemical shift will be influenced by the ortho fluorine and para amino group.

-

H6: This proton is adjacent to the C5-Br and the C1-COOH group. It will experience ortho coupling to H4 (³JHH) and a smaller meta coupling to the fluorine atom (⁴JHF). This will also result in a doublet of doublets (dd) .

-

-

Exchangeable Protons (-NH₂ & -COOH):

-

-COOH: The carboxylic acid proton is highly deshielded and will appear as a very broad singlet far downfield, typically >10 ppm . Its position is highly dependent on concentration and temperature.

-

-NH₂: The two amine protons are equivalent and will appear as a broad singlet. In an aniline-like system, this is often observed between 5-7 ppm .

-

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| COOH | > 10 | br s | - | Acidic proton, concentration-dependent. |

| H6 | ~7.8 - 8.2 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 | Deshielded by adjacent COOH and Br. |

| H4 | ~7.4 - 7.7 | dd | ³JHH ≈ 8-9, ³JHF ≈ 9-10 | Influenced by ortho F and para NH₂. |

| NH₂ | ~5.5 - 7.0 | br s | - | Electron-donating group, exchangeable. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the nature of the attached substituent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | ~168 - 172 | Carbonyl carbon of a carboxylic acid. |

| C3 | ~155 - 160 (d) | Attached to highly electronegative F; will appear as a doublet due to ¹JCF coupling. |

| C2 | ~145 - 150 | Attached to the electron-donating NH₂ group. |

| C1 | ~115 - 125 | Quaternary carbon attached to COOH. |

| C6 | ~125 - 130 | Aromatic CH. |

| C4 | ~120 - 125 (d) | Aromatic CH; will show smaller ²JCF coupling. |

| C5 | ~110 - 115 | Attached to Br. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -COOH and -NH₂ protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-45 degree pulse angle and a relaxation delay (d1) of at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A wider spectral width is required compared to ¹H NMR.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum to the residual DMSO peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ≈ 39.52 ppm).

-

Integrate the ¹H signals and pick all peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule will be rich with characteristic absorption bands.

Predicted Vibrational Mode Analysis

The analysis of the IR spectrum involves identifying vibrations associated with specific bonds. Data for the closely related 2-amino-5-bromobenzoic acid shows N-H stretches at 3497 and 3383 cm⁻¹ and a C=O stretch at 1675 cm⁻¹.[1][2] The addition of fluorine is expected to cause minor shifts in these and other vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3480 & ~3370 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1680 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1590, ~1480 | Medium-Strong | C=C Aromatic Ring Stretches | Aromatic Ring |

| ~1300 | Medium | C-N Stretch | Aryl Amine |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid |

| ~1150 | Strong | C-F Stretch | Aryl Fluoride |

| ~900 | Medium-Strong | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer |

| < 700 | Medium | C-Br Stretch | Aryl Bromide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropanol to wipe the crystal surface and allow it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform an ATR correction if necessary, although for routine identification, this is often omitted.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers direct evidence of the molecular formula and structure.

Predicted Mass Spectrum and Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.

-

Molecular Ion Peak: The molecular weight is 234.02 g/mol . A high-resolution mass spectrometer (HRMS) would detect the [M+H]⁺ ion at m/z 234.9567 (for ¹²C₇H₆⁷⁹Br¹⁹F¹⁴N¹⁶O₂). A key feature will be the isotopic pattern from bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one at two mass units higher for the ⁸¹Br-containing ion (M+2). An LC-MS analysis has confirmed the presence of the [M+H]⁺ peak at m/z 234.[3]

-

Key Fragmentation Pathways:

-

Loss of H₂O: Fragmentation may begin with the loss of water from the protonated molecule, resulting in an ion at m/z 216/218.

-

Loss of -COOH: Decarboxylation (loss of the carboxyl group as COOH•) is a common fragmentation for benzoic acids, leading to a fragment at m/z 189/191.

-

Table 4: Predicted ESI-MS Fragments

| m/z (⁷⁹Br / ⁸¹Br) | Relative Intensity | Identity |

|---|---|---|

| 235 / 237 | High | [M+H]⁺ |

| 217 / 219 | Medium | [M+H - H₂O]⁺ |

| 189 / 191 | Medium-Low | [M+H - HCOOH]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

-

-

Instrument Setup (ESI-TOF or ESI-Quadrupole):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

-

If the instrument has MS/MS capability, select the [M+H]⁺ ion (m/z 235) as the precursor and acquire a product ion scan to observe the fragmentation pattern.

-

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not a linear process but an integrated workflow where each technique provides complementary information.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS. This guide provides a robust framework of the expected spectroscopic data, grounded in the fundamental principles of chemical structure and analysis. The predicted spectra—a doublet of doublets pattern in ¹H NMR, a carbonyl stretch around 1680 cm⁻¹ in the IR, and a characteristic M/M+2 molecular ion peak in the mass spectrum—serve as a reliable benchmark for any scientist working with this compound. The provided protocols offer a standardized approach to acquiring high-fidelity data, ensuring both accuracy and reproducibility in research and development settings.

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles). Available at: [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Amino-5-bromo-3-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The privileged scaffold of anthranilic acid has long been a cornerstone in medicinal chemistry, yielding a multitude of compounds with diverse pharmacological activities. The strategic introduction of halogen substituents can significantly modulate the physicochemical and biological properties of these molecules. This technical guide focuses on the untapped potential of 2-Amino-5-bromo-3-fluorobenzoic acid derivatives, a class of compounds poised for exploration in the realms of oncology, infectious diseases, and inflammatory conditions. By leveraging established structure-activity relationships within the broader family of halogenated anthranilic acids, this document provides a comprehensive overview of potential biological activities, detailed synthetic and bio-assay protocols, and insights into the molecular mechanisms that may be targeted by these promising compounds.

Introduction: The Rationale for Exploring this compound Derivatives

Anthranilic acid, or 2-aminobenzoic acid, is a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in drug design to enhance properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The specific substitution pattern of this compound, featuring both a bromine and a fluorine atom on the phenyl ring, presents a unique electronic and steric profile that warrants in-depth investigation for novel therapeutic agents.

This guide will delve into the potential biological activities of derivatives synthesized from this core scaffold, providing a roadmap for researchers to explore their therapeutic promise.

Potential Biological Activities and Underlying Mechanisms

While comprehensive studies on a wide array of this compound derivatives are still emerging, the known biological activities of structurally related halogenated anthranilic acids provide a strong foundation for predicting their potential therapeutic applications.

Anticancer Activity

Derivatives of anthranilic acid have shown significant promise as anticancer agents.[3][4] The introduction of halogens can further enhance this activity. For instance, halogen-substituted anthranilic acid derivatives have been identified as novel androgen receptor (AR) antagonists, suggesting a potential application in the treatment of prostate cancer.[2][5]

Potential Mechanism of Action: One plausible mechanism of action for anticancer activity is the inhibition of key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of these processes and a known target for some anthranilic acid derivatives.[1]

Below is a conceptual diagram illustrating the potential inhibition of the MAPK signaling pathway by a hypothetical this compound derivative.

Caption: Potential inhibition of the MAPK signaling pathway by a derivative.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. Anthranilic acid derivatives, particularly their metal complexes, have demonstrated significant antibacterial and antifungal properties.[6][7] The presence of bromo and fluoro substituents in the core molecule could enhance the antimicrobial efficacy of its derivatives.

Potential Derivatives and Mechanisms:

-

Schiff Bases: Condensation of the amino group with various aldehydes can yield Schiff base derivatives, which are known to possess broad-spectrum antimicrobial activity.

-

Metal Complexes: The carboxylic acid and amino groups can act as ligands to form coordination complexes with various metal ions (e.g., Cu(II), Zn(II)). These metal complexes often exhibit enhanced antimicrobial activity compared to the parent ligand, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes.[6][8]

Anti-inflammatory Activity

Certain anthranilic acid derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that derivatives of this compound could also possess anti-inflammatory properties.

Potential Mechanism of Action: A primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. Molecular docking studies on related compounds suggest that the carboxylic acid moiety is crucial for binding to the active site of COX enzymes.[9][10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent compound and representative derivatives, as well as for the evaluation of their potential biological activities.

Synthesis Protocols

3.1.1. Synthesis of this compound [5][11]

This protocol describes the bromination of 2-amino-5-fluorobenzoic acid.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Petroleum Ether

Procedure:

-

Dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with petroleum ether.

-

Dry the product to obtain 2-amino-3-bromo-5-fluorobenzoic acid.

3.1.2. General Procedure for the Synthesis of N-Substituted-2-amino-5-bromo-3-fluorobenzamides

This protocol outlines the synthesis of amide derivatives.

Materials:

-

This compound

-

Thionyl chloride or Oxalyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine

Procedure:

-

Suspend this compound in anhydrous DCM.

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until a clear solution is formed (acid chloride formation).

-

Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous DCM.

-

Add the desired amine and a base (e.g., triethylamine) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for the synthesis of amide derivatives.

Biological Assay Protocols

3.2.1. In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-